molecular formula C22H21FN2O B12903476 6-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918645-98-4

6-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B12903476
CAS No.: 918645-98-4
M. Wt: 348.4 g/mol
InChI Key: IGWZVDLKGNBEMG-UHFFFAOYSA-N
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Description

6-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a bicyclic heterocyclic compound featuring a fused quinoline scaffold with a 3,4-dihydro-2H-pyridinone ring. Key structural attributes include:

  • Alkyl substituents (methyl and propyl groups) at the 3-position of the dihydroquinolinone ring, influencing steric bulk and lipophilicity. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive dihydroquinolinones, which are known for central nervous system (CNS) activity, including antidepressant and sigma receptor modulation properties .

Properties

CAS No.

918645-98-4

Molecular Formula

C22H21FN2O

Molecular Weight

348.4 g/mol

IUPAC Name

6-fluoro-3-methyl-3-propyl-1-quinolin-3-yl-4H-quinolin-2-one

InChI

InChI=1S/C22H21FN2O/c1-3-10-22(2)13-16-11-17(23)8-9-20(16)25(21(22)26)18-12-15-6-4-5-7-19(15)24-14-18/h4-9,11-12,14H,3,10,13H2,1-2H3

InChI Key

IGWZVDLKGNBEMG-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC2=C(C=CC(=C2)F)N(C1=O)C3=CC4=CC=CC=C4N=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow chemistry. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

6-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom in the molecule enhances its binding affinity to certain enzymes and receptors, making it a potent inhibitor or activator of specific biological processes. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Functional Insights

  • Alkyl Chain Variations : The propyl group in the target compound increases lipophilicity compared to ethyl (CAS 1377951-04-6) or methyl (CAS 918645-75-7) analogs, which may influence blood-brain barrier permeability .

Pharmacological Relevance

  • Sigma Receptor Activity: Dihydroquinolinones (e.g., 3,4-dihydro-2(1H)-quinolinone derivatives) demonstrate sigma receptor agonism, reducing recovery time from CNS depression in preclinical models . The target compound’s alkyl substituents may fine-tune this activity.
  • GABAA Receptor Selectivity: Pyrazoloquinolinones (e.g., MM-I-18) highlight the role of halogenation and heterocyclic rings in receptor subtype specificity, a design principle applicable to fluorinated biquinolines .

Biological Activity

6-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a synthetic compound with potential biological activities. Its unique structure, characterized by a biquinoline framework, suggests various pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential mechanisms of action.

  • Chemical Name : 6-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
  • CAS Number : 918645-98-4
  • Molecular Formula : C22H21FN2O
  • Molecular Weight : 348.41 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 6-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one against various bacterial strains. The compound was tested for its Minimum Inhibitory Concentration (MIC) against both Gram-positive and Gram-negative bacteria.

Antibacterial Activity

A study demonstrated that this compound exhibits significant antibacterial activity with varying MIC values against different strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32
Bacillus subtilis4

These results suggest that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis while showing moderate activity against Gram-negative strains.

Cytotoxic Activity

In vitro cytotoxicity assays were conducted using human cancer cell lines to evaluate the safety profile of the compound. The results indicated that:

Cell LineIC50 (µM)
HepG2 (liver cancer)45
L-02 (normal liver)>100

The IC50 value indicates that while the compound exhibits moderate cytotoxic effects on HepG2 cells, it shows less toxicity towards normal liver cells (L-02), suggesting a degree of selectivity that could be beneficial in therapeutic applications.

The biological activity of 6-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one may be attributed to its ability to interact with specific cellular targets. Preliminary studies suggest that it may inhibit essential bacterial enzymes or disrupt membrane integrity, leading to cell death.

Proposed Mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to interfere with peptidoglycan synthesis in bacterial cell walls.
  • DNA Intercalation : The planar structure of the biquinoline moiety may allow intercalation into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Potential inhibition of enzymes such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.

Case Studies

A series of case studies have been conducted to further explore the compound's efficacy:

  • Study on Staphylococcus aureus : This study confirmed the antibacterial effect and explored the compound's mechanism involving cell wall disruption.
  • Cytotoxicity Evaluation in Cancer Cells : Assessing the selectivity towards cancerous versus normal cells provided insights into its therapeutic window.

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